molecular formula C11H11N3O3 B8228219 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole

1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole

Cat. No. B8228219
M. Wt: 233.22 g/mol
InChI Key: FKVVXBHSZYLFBY-UHFFFAOYSA-N
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Patent
US09340547B2

Procedure details

4-Nitro-1H-pyrazole (1 g, 8.84 mmol) was dissolved in dimethylformamide (40 ml). Potassium carbonate (1.2 g, 8.68 mmol) and 1-(chloromethyl)-4-methoxybenzene (1.2 g, 8.96 mmol) were added and the mixture was heated with stirring at 80° C. for 3 h. Once at room temperature, the reaction mixture was poured onto water and extracted with ethyl acetate (x3). The organic phase was washed with water and brine, dried over magnesium sulphate, filtered and the solvent evaporated under reduced pressure to yield 2.27 g of the final compound as an oil. The product was used in the next synthetic step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][NH:7][CH:8]=1)([O-:3])=[O:2].C(=O)([O-])[O-].[K+].[K+].Cl[CH2:16][C:17]1[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[CH:19][CH:18]=1>CN(C)C=O>[CH3:24][O:23][C:20]1[CH:21]=[CH:22][C:17]([CH2:16][N:6]2[CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:8]=[N:7]2)=[CH:18][CH:19]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NNC1
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.2 g
Type
reactant
Smiles
ClCC1=CC=C(C=C1)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring at 80° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
ADDITION
Type
ADDITION
Details
Once at room temperature, the reaction mixture was poured onto water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (x3)
WASH
Type
WASH
Details
The organic phase was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=CC=C(CN2N=CC(=C2)[N+](=O)[O-])C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.27 g
YIELD: CALCULATEDPERCENTYIELD 110.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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